

# Application Notes and Protocols: LY3020371 for Electrophysiology Studies

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## Compound of Interest

Compound Name: LY3020371

Cat. No.: B8734123

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**LY3020371** is a potent and selective orthosteric antagonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2] These receptors are Gi/o-coupled G-protein coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic transmission, primarily by inhibiting adenylyl cyclase and regulating ion channel activity.[3][4] Antagonism of mGluR2/3 has been shown to produce antidepressant-like effects and is a key area of research in neuroscience and pharmacology.[1] These application notes provide detailed protocols for utilizing **LY3020371** in electrophysiological studies to investigate its effects on synaptic function.

## Data Presentation

### Table 1: In Vitro Pharmacological Profile of LY3020371

Parameter	Species/Cell Line	Receptor	Value	Reference
Binding Affinity (K <sub>i</sub> )	Human recombinant	hmGluR2	5.26 nM	
Human recombinant	hmGluR3	2.50 nM		
Rat frontal cortical membranes	mGluR2/3	33 nM		
Functional Antagonism (IC <sub>50</sub> )	Human recombinant (cAMP formation)	hmGluR2	16.2 nM	
Human recombinant (cAMP formation)	hmGluR3	6.21 nM		
Rat cortical synaptosomes (second messenger production)	mGluR2/3	29 nM		
Rat cortical synaptosomes (K <sup>+</sup> -evoked glutamate release)	mGluR2/3	86 nM		
Primary cultured rat cortical neurons (Ca <sup>2+</sup> oscillations)	mGluR2/3	34 nM		

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Rat hippocampal slice preparation	mGluR2/3	46 nM
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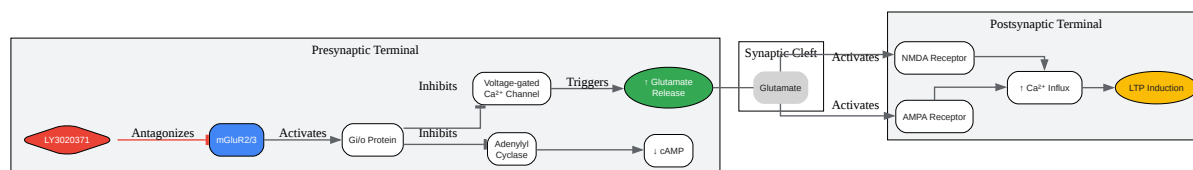
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**Table 2: In Vivo Electrophysiological and Neurochemical Effects of LY3020371**

Effect	Species	Brain Region	Dosage	Outcome	Reference
Increased spontaneous y active dopamine neurons	Rat	Ventral Tegmental Area (VTA)	0.3-3 mg/kg (i.v.)	Significant increase in the number of active cells	
Increased tissue oxygen	Rat	Anterior Cingulate Cortex (ACC)	1-10 mg/kg (i.p.)	Dose-dependent increase	
Increased monoamine efflux	Rat	Medial Prefrontal Cortex	10 mg/kg (i.p.)	Increase in monoamine levels	

## Signaling Pathway

The primary mechanism of action for **LY3020371** is the competitive antagonism of mGluR2 and mGluR3. These receptors are typically located on presynaptic terminals where they act as autoreceptors to inhibit glutamate release. By blocking these receptors, **LY3020371** disinhibits the presynaptic terminal, leading to an increase in glutamate release upon neuronal activation. This enhanced glutamatergic transmission can then modulate downstream synaptic plasticity phenomena such as Long-Term Potentiation (LTP).



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**Caption:** Signaling pathway of **LY3020371** action.

## Experimental Protocols

### Protocol 1: Extracellular Field Potential Recording in Acute Hippocampal Slices to Assess Effects on Long-Term Potentiation (LTP)

This protocol describes the methodology for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus and assessing the impact of **LY3020371** on LTP.

#### 1. Materials and Solutions:

- Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 26 NaHCO<sub>3</sub>, 10 D-glucose, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>. Bubble with 95% O<sub>2</sub> / 5% CO<sub>2</sub> (carbogen) for at least 30 minutes before use.
- Dissection/Cutting Buffer (Sucrose-based, ice-cold): (in mM) 87 NaCl, 2.5 KCl, 7 MgCl<sub>2</sub>, 0.5 CaCl<sub>2</sub>, 25 NaHCO<sub>3</sub>, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 25 D-glucose, 75 sucrose. Bubble with carbogen.
- **LY3020371** Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

## 2. Acute Hippocampal Slice Preparation:

- Anesthetize a young adult rodent (e.g., P21-P42 rat or mouse) according to approved institutional animal care protocols.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated sucrose-based cutting buffer.
- Prepare 350-400  $\mu\text{m}$  thick horizontal or coronal hippocampal slices using a vibratome.
- Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
- After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.

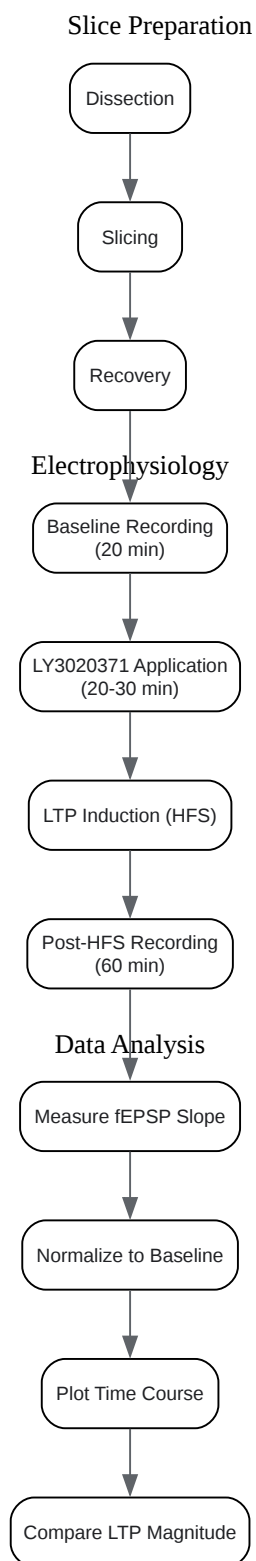
## 3. Electrophysiological Recording:

- Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C at a rate of 2-3 mL/min.
- Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF, 1-3 M $\Omega$  resistance) in the stratum radiatum of the CA1 region.
- Deliver single test pulses (0.1 ms duration) every 20 seconds to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-50% of the maximal fEPSP amplitude.
- Record a stable baseline of fEPSP responses for at least 20 minutes.
- Apply **LY3020371** at the desired concentration (e.g., 1-10  $\mu\text{M}$ ) to the perfusing aCSF and record for another 20-30 minutes to assess its effect on baseline synaptic transmission.
- To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 4 times with a 200 ms inter-burst interval).

- Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

#### 4. Data Analysis:

- Measure the initial slope of the fEPSP.
- Normalize the fEPSP slope to the average of the baseline recording period.
- Plot the normalized fEPSP slope over time.
- Compare the magnitude of LTP (e.g., the average potentiation from 50-60 minutes post-HFS) between control (vehicle) and **LY3020371**-treated slices.



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**Caption:** Experimental workflow for LTP studies.

## Protocol 2: Whole-Cell Patch-Clamp Recording to Investigate Effects on Synaptic Currents

This protocol is designed to examine the effects of **LY3020371** on excitatory postsynaptic currents (EPSCs) in individual CA1 pyramidal neurons.

### 1. Materials and Solutions:

- aCSF and Cutting Buffer: As described in Protocol 1.
- Intracellular Solution (K-Gluconate based): (in mM) 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.
- **LY3020371** Stock Solution: As described in Protocol 1.

### 2. Slice Preparation and Neuron Identification:

- Prepare acute hippocampal slices as described in Protocol 1.
- After recovery, transfer a slice to the recording chamber on an upright microscope equipped with DIC optics.
- Visually identify CA1 pyramidal neurons for recording.

### 3. Whole-Cell Patch-Clamp Recording:

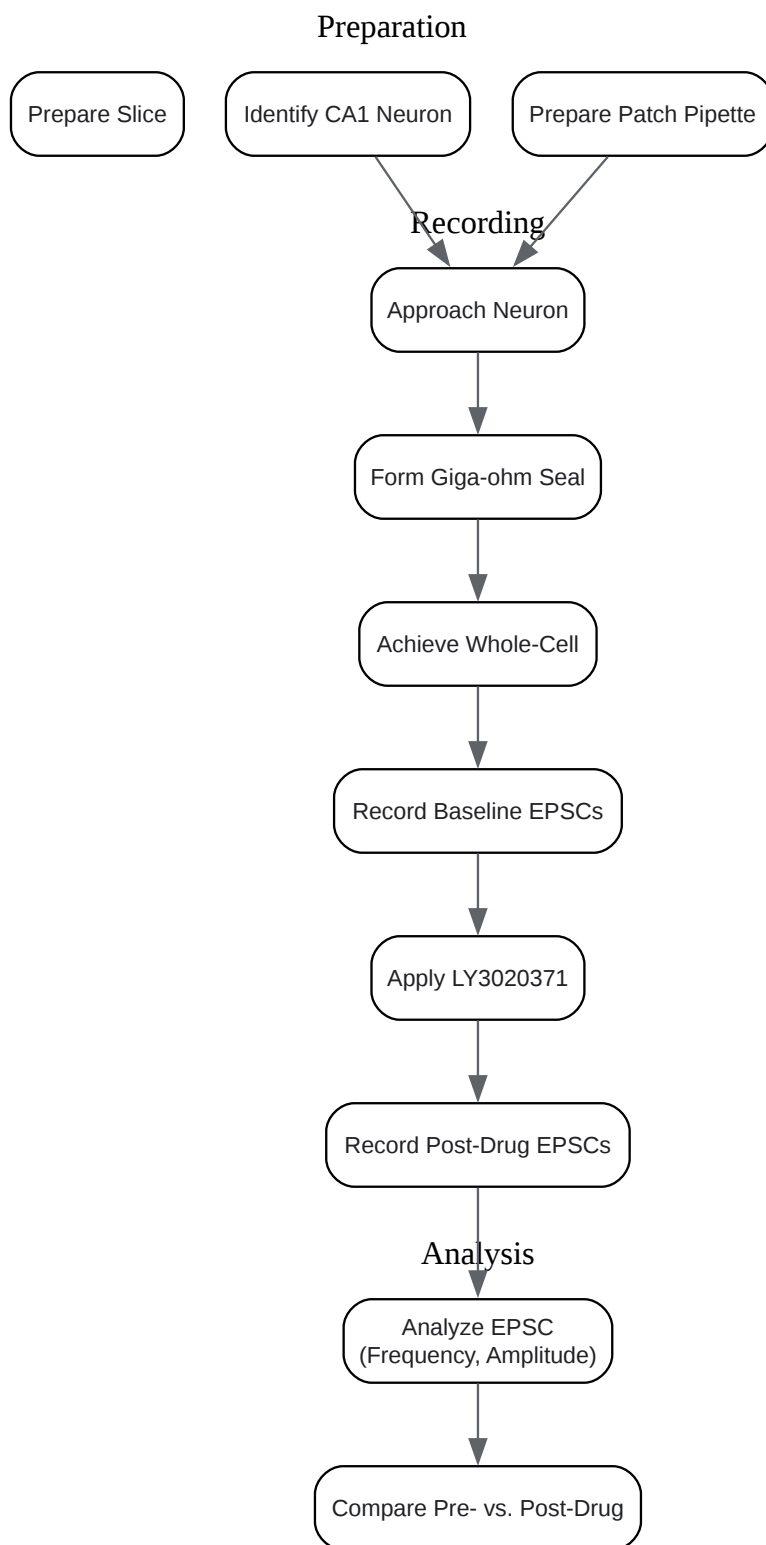
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M $\Omega$  when filled with the intracellular solution.
- Approach a target neuron with the patch pipette while applying positive pressure.
- Form a giga-ohm seal (>1 G $\Omega$ ) between the pipette tip and the cell membrane.
- Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
- In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous EPSCs (sEPSCs) or evoked EPSCs.



- To record evoked EPSCs, place a stimulating electrode in the Schaffer collaterals and deliver brief electrical pulses.
- Record a stable baseline of sEPSC or evoked EPSC activity for 5-10 minutes.
- Bath apply **LY3020371** at the desired concentration and continue recording to observe any changes in EPSC frequency, amplitude, or kinetics.

#### 4. Data Analysis:

- Detect and analyze sEPSCs for changes in frequency and amplitude using appropriate software (e.g., Mini Analysis Program).
- For evoked EPSCs, measure the peak amplitude and decay kinetics.
- Compare the synaptic parameters before and after the application of **LY3020371**.



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**Caption:** Workflow for whole-cell patch-clamp experiments.

## Concluding Remarks

**LY3020371** serves as a valuable pharmacological tool for dissecting the role of mGluR2/3 in synaptic transmission and plasticity. The protocols outlined above provide a framework for investigating its electrophysiological effects in hippocampal circuits. Researchers should optimize parameters such as drug concentration and stimulation protocols based on their specific experimental goals and preparations. Careful consideration of vehicle controls and slice health is crucial for obtaining reliable and reproducible data.

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